Cas no 23735-39-9 ((R)-4-Iodomethyl-2,2-dimethyl-1,3dioxolane)
(R)-4-Iodomethyl-2,2-dimethyl-1,3dioxolane Chemical and Physical Properties
Names and Identifiers
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- (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
- (R)-4-Iodomethyl-2,2-dimethyl-[1,3]dioxolane
- 1,3-Dioxolane,4-(iodomethyl)-2,2-dimethyl-, (4R)-
- 2,2-DIMETHYL-4(R)-4-IODOMETHYL-1,3-DIOXALANE
- (4R)-2,2-dimethyl-4-iodomethyl-1,3-dioxolane
- (R)-4-Jodmethyl-2,2-dimethyl-[1,3]dioxolan
- 4-Iodomethyl-2,2-dimethyl-[1,3]dioxolane
- AC-17523
- AK116360
- KB-210169
- SureCN898528
- 1,3-Dioxolane, 4-(iodomethyl)-2,2-dimethyl-, (4R)-
- OR17695
- FCH3458298
- AX8064529
- 351D115
- (4R)-2,2-Dimethyl-4-(iodomethyl)-1,3-dioxolane
- CS-0153774
- A918641
- DTXSID20449316
- SCHEMBL898528
- 23735-39-9
- DS-4566
- AKOS015962696
- O10179
- (4R)-4-(iodomethyl)-2, 2-dimethyl-1, 3-dioxolane
- (4R)-4-(IODOMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE
- MFCD07367263
- (R)-4-Iodomethyl-2,2-dimethyl-1,3dioxolane
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- MDL: MFCD07367263
- Inchi: 1S/C6H11IO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1
- InChI Key: BBKBPYFNBFEICG-YFKPBYRVSA-N
- SMILES: IC[C@H]1COC(C)(C)O1
Computed Properties
- Exact Mass: 241.97993
- Monoisotopic Mass: 241.98038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
- XLogP3: 1.6
Experimental Properties
- Density: 1.623
- Boiling Point: 217.3°C at 760 mmHg
- Flash Point: 85.2°C
- PSA: 18.46
- LogP: 1.57290
(R)-4-Iodomethyl-2,2-dimethyl-1,3dioxolane Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Hazard Category Code: 22
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Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
(R)-4-Iodomethyl-2,2-dimethyl-1,3dioxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT108-100mg |
(R)-4-Iodomethyl-2,2-dimethyl-1,3dioxolane |
23735-39-9 | 95+% | 100mg |
1283CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT108-250mg |
(R)-4-Iodomethyl-2,2-dimethyl-1,3dioxolane |
23735-39-9 | 95+% | 250mg |
2922CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT108-1g |
(R)-4-Iodomethyl-2,2-dimethyl-1,3dioxolane |
23735-39-9 | 95+% | 1g |
7696CNY | 2021-05-07 | |
| Chemenu | CM195886-1g |
(R)-4-Iodomethyl-2,2-dimethyl-[1,3]dioxolane |
23735-39-9 | 95% | 1g |
$785 | 2021-08-05 | |
| Chemenu | CM195886-5g |
(R)-4-Iodomethyl-2,2-dimethyl-[1,3]dioxolane |
23735-39-9 | 95% | 5g |
$1795 | 2021-08-05 | |
| Alichem | A159001675-1g |
(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane |
23735-39-9 | 95% | 1g |
$865.20 | 2023-09-02 | |
| Alichem | A159001675-5g |
(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane |
23735-39-9 | 95% | 5g |
$2016.00 | 2023-09-02 | |
| Chemenu | CM195886-250mg |
(R)-4-Iodomethyl-2,2-dimethyl-[1,3]dioxolane |
23735-39-9 | 95% | 250mg |
$54 | 2023-03-06 | |
| Chemenu | CM195886-1g |
(R)-4-Iodomethyl-2,2-dimethyl-[1,3]dioxolane |
23735-39-9 | 95% | 1g |
$135 | 2023-03-06 | |
| abcr | AB484788-250 mg |
(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane; . |
23735-39-9 | 250mg |
€141.50 | 2023-06-15 |
(R)-4-Iodomethyl-2,2-dimethyl-1,3dioxolane Suppliers
(R)-4-Iodomethyl-2,2-dimethyl-1,3dioxolane Related Literature
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Arshpreet Kaur,Poonam,Madhuri T. Patil,Surinder K. Mehta,Deepak B. Salunke RSC Adv. 2018 8 9587
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Mathias Prado Pereira,Rafaela de Souza Martins,Marcone Augusto Leal de Oliveira,Fernanda Irene Bombonato RSC Adv. 2018 8 23903
Additional information on (R)-4-Iodomethyl-2,2-dimethyl-1,3dioxolane
Comprehensive Overview of (R)-4-Iodomethyl-2,2-dimethyl-1,3-dioxolane (CAS No. 23735-39-9)
(R)-4-Iodomethyl-2,2-dimethyl-1,3-dioxolane (CAS No. 23735-39-9) is a specialized chiral building block widely used in pharmaceutical synthesis and asymmetric catalysis. This iodinated dioxolane derivative has gained significant attention in recent years due to its unique structural features and versatile applications in organic chemistry. The compound's stereospecific reactivity makes it particularly valuable for constructing complex molecular architectures with precise stereochemical control.
The molecular structure of (R)-4-Iodomethyl-2,2-dimethyl-1,3-dioxolane features a five-membered dioxolane ring with two geminal methyl groups at the 2-position and an iodomethyl substituent at the 4-position. This configuration provides exceptional stability while maintaining good reactivity for various transformations. Researchers particularly value this compound for its ability to serve as a chiral synthon in the preparation of biologically active molecules, where the (R)-configuration often determines pharmacological activity.
In pharmaceutical applications, (R)-4-Iodomethyl-2,2-dimethyl-1,3-dioxolane has become increasingly important for synthesizing chiral drug intermediates. Its utility in preparing antiviral agents and central nervous system (CNS) drugs has been particularly noteworthy. The compound's iodomethyl functionality allows for efficient nucleophilic substitution reactions, making it a versatile precursor for carbon-carbon and carbon-heteroatom bond formations under mild conditions.
The synthesis of (R)-4-Iodomethyl-2,2-dimethyl-1,3-dioxolane typically involves the stereoselective iodination of the corresponding hydroxymethyl precursor. Recent advances in catalytic methods have improved the efficiency of this transformation, reducing waste generation and improving overall yields. These developments align with the growing demand for green chemistry solutions in fine chemical production.
Analytical characterization of (R)-4-Iodomethyl-2,2-dimethyl-1,3-dioxolane typically employs techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC. The compound generally appears as a colorless to pale yellow liquid at room temperature, with characteristic spectroscopic signatures that facilitate quality control in research and production settings.
Storage and handling of (R)-4-Iodomethyl-2,2-dimethyl-1,3-dioxolane require protection from light and moisture to maintain stability. While not classified as hazardous under normal conditions, standard laboratory precautions should be observed when working with this iodo-organic compound. The material is typically stored under inert atmosphere at controlled temperatures to preserve its reactivity.
Market demand for (R)-4-Iodomethyl-2,2-dimethyl-1,3-dioxolane has grown steadily, particularly from the pharmaceutical and specialty chemicals sectors. The increasing focus on chiral drug development and the need for efficient synthetic routes to complex targets have driven this trend. Several manufacturers now offer this compound in various purity grades, from research quantities to bulk pharmaceutical intermediates.
Recent publications have highlighted innovative applications of (R)-4-Iodomethyl-2,2-dimethyl-1,3-dioxolane in asymmetric synthesis. Its use in constructing chiral auxiliaries and ligands for transition metal catalysis has opened new possibilities in stereocontrolled reactions. These developments respond to the pharmaceutical industry's need for more efficient routes to single-enantiomer compounds.
Quality specifications for (R)-4-Iodomethyl-2,2-dimethyl-1,3-dioxolane typically include parameters such as chemical purity (≥98%), enantiomeric excess (≥99%), and residual solvent content. Reputable suppliers provide comprehensive analytical data with each batch, including chromatograms and spectral information to verify identity and purity.
The future outlook for (R)-4-Iodomethyl-2,2-dimethyl-1,3-dioxolane appears promising, with potential applications emerging in materials science and agrochemicals. Ongoing research into its reactivity patterns may uncover additional synthetic utilities, particularly in click chemistry and bioconjugation applications. As synthetic methodologies continue to evolve, this chiral building block will likely maintain its importance in modern organic synthesis.
For researchers working with (R)-4-Iodomethyl-2,2-dimethyl-1,3-dioxolane, recent literature suggests optimal reaction conditions for various transformations. The compound has shown particular utility in Pd-catalyzed cross-coupling reactions, where its stability and reactivity profile offer advantages over alternative iodomethyl precursors. These findings address common questions about handling and reactivity that frequently appear in scientific literature searches.
Comparative studies have demonstrated that (R)-4-Iodomethyl-2,2-dimethyl-1,3-dioxolane often provides superior results to racemic or linear-chain analogs in certain synthetic applications. The steric protection offered by the dioxolane ring contributes to this enhanced performance, minimizing side reactions and improving overall yields in multi-step syntheses.
In response to frequent queries from synthetic chemists, technical notes emphasize that (R)-4-Iodomethyl-2,2-dimethyl-1,3-dioxolane can be used directly in many reactions without prior activation. This characteristic simplifies synthetic sequences and reduces the number of processing steps required to achieve desired transformations, making it particularly attractive for process chemistry applications.
Environmental considerations for (R)-4-Iodomethyl-2,2-dimethyl-1,3-dioxolane focus on proper waste management of iodine-containing byproducts. Modern synthetic approaches aim to minimize the environmental impact through atom-economical processes and improved workup procedures. These developments align with the pharmaceutical industry's increasing emphasis on sustainable manufacturing practices.
As the field of chiral technology continues to advance, (R)-4-Iodomethyl-2,2-dimethyl-1,3-dioxolane remains a valuable tool for synthetic chemists. Its combination of stability, reactivity, and stereochemical purity makes it particularly useful for addressing current challenges in asymmetric synthesis and molecular design. Future research will likely expand its applications in these growing areas of chemical innovation.
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